Home > Products > Screening Compounds P76541 > S-Methyl 2-propene-1-sulfinothioate
S-Methyl 2-propene-1-sulfinothioate - 3736-98-9

S-Methyl 2-propene-1-sulfinothioate

Catalog Number: EVT-1569469
CAS Number: 3736-98-9
Molecular Formula: C4H8OS2
Molecular Weight: 136.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-Methyl 2-propene-1-sulfinothioate, also known as alls(O)sme, belongs to the class of organic compounds known as thiosulfinic acid esters. These are organic compounds containing an ester of thiosulfinic acid with the general structure RS(=S)OR' (R, R'=alkyl, aryl). S-Methyl 2-propene-1-sulfinothioate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, S-methyl 2-propene-1-sulfinothioate is primarily located in the cytoplasm. Outside of the human body, S-methyl 2-propene-1-sulfinothioate can be found in onion-family vegetables. This makes S-methyl 2-propene-1-sulfinothioate a potential biomarker for the consumption of this food product.
Overview

S-Methyl 2-propene-1-sulfinothioate, commonly known as allicin, is a sulfur-containing compound primarily derived from garlic (Allium sativum). It is recognized for its distinctive garlic aroma and various biological activities, including antimicrobial and antioxidant properties. Allicin is formed when garlic is crushed or chopped, activating the enzyme alliinase, which converts alliin (S-allyl-L-cysteine sulfoxide) into allicin. This compound plays a significant role in the health benefits associated with garlic consumption, although it is highly unstable and degrades rapidly in physiological conditions.

Source and Classification

Allicin is classified as a thiosulfinate, a group of organosulfur compounds. It is one of the most studied components of garlic, contributing to its characteristic flavor and health benefits. Allicin accounts for approximately 70-80% of the thiosulfinate content in garlic and is responsible for many of its pharmacological effects, including its potential role in cardiovascular health and cancer prevention .

Synthesis Analysis

Methods

Allicin synthesis occurs through enzymatic reactions involving alliinase. When garlic is damaged (e.g., cut or crushed), alliinase catalyzes the conversion of alliin into allicin. The reaction can be summarized as follows:

AlliinAlliinaseAllicin\text{Alliin}\xrightarrow{\text{Alliinase}}\text{Allicin}

Technical Details

The synthesis of allicin can be influenced by several factors, including temperature, pH, and the presence of solvents. For example, studies have shown that allicin is more stable in methanol than in water or ethyl acetate . Additionally, various extraction methods have been developed to isolate allicin from garlic, including solid-liquid extraction using organic solvents like methanol or ethanol .

Molecular Structure Analysis

Data

The compound has specific physical properties such as a boiling point around 100 °C and a density of approximately 1.1 g/cm³. It is known for its oil-like consistency and strong odor reminiscent of garlic .

Chemical Reactions Analysis

Allicin undergoes various chemical reactions due to its instability. It can decompose to form other sulfur-containing compounds such as ajoenes and vinyldithiins under different conditions (e.g., heat, light). The primary reactions include:

  • Decomposition: Allicin can break down into less stable compounds under physiological conditions.
  • Formation of Derivatives: Depending on environmental factors, allicin can react with thiols to form thiosulfinate derivatives .
Mechanism of Action

Process

The mechanism through which allicin exerts its biological effects involves several pathways:

  1. Antioxidant Activity: Allicin scavenges free radicals, reducing oxidative stress in cells.
  2. Antimicrobial Action: It disrupts microbial cell membranes and inhibits enzyme activity in pathogens.
  3. Cardiovascular Effects: Allicin may induce vasodilation by increasing nitric oxide production in endothelial cells .

Data

Research indicates that allicin's half-life in biological systems is very short, often less than an hour, which limits its direct therapeutic use despite its potent effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oily liquid with a pale yellow color.
  • Odor: Strong garlic-like smell.
  • Solubility: Soluble in organic solvents like methanol; poorly soluble in water.

Chemical Properties

  • Stability: Highly unstable; decomposes rapidly at room temperature.
  • Reactivity: Reacts with thiols and other nucleophiles to form various derivatives.

Relevant analyses include spectrophotometric methods for quantifying allicin concentration in extracts from garlic .

Applications

Allicin has numerous scientific applications:

  • Pharmaceuticals: Investigated for potential use in treating cardiovascular diseases and infections due to its antimicrobial properties.
  • Nutraceuticals: Used as a dietary supplement for health benefits attributed to its antioxidant properties.
  • Food Industry: Employed for flavoring and preservation due to its antimicrobial effects .

Properties

CAS Number

3736-98-9

Product Name

S-Methyl 2-propene-1-sulfinothioate

IUPAC Name

3-methylsulfanylsulfinylprop-1-ene

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

InChI

InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3H,1,4H2,2H3

InChI Key

ZIMQNNOENLFVMT-UHFFFAOYSA-N

SMILES

CSS(=O)CC=C

Synonyms

2-propenesulfinothioic acid S-methyl ester
AllS(O)SMe

Canonical SMILES

CSS(=O)CC=C

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